"Methyl 4-(chlorosulfonyl)-3-methylbenzoate" CAS number and structure
"Methyl 4-(chlorosulfonyl)-3-methylbenzoate" CAS number and structure
An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(chlorosulfonyl)-3-methylbenzoate, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. While specific literature on this exact compound is limited, this guide synthesizes available data with established chemical principles and extensive knowledge of analogous structures to present its core characteristics, plausible synthetic routes, key reactivity, and potential applications, particularly in the realm of drug discovery. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Compound Identification and Structural Elucidation
Chemical Name: Methyl 4-(chlorosulfonyl)-3-methylbenzoate CAS Number: 260968-81-8 Molecular Formula: C₉H₉ClO₄S
Structural Representation:
The structure of Methyl 4-(chlorosulfonyl)-3-methylbenzoate comprises a central benzene ring substituted with three key functional groups. A methyl ester group (-COOCH₃) is situated at position 1, a methyl group (-CH₃) at position 3, and a chlorosulfonyl group (-SO₂Cl) at position 4. This arrangement provides two primary points of reactivity: the electrophilic sulfur atom of the sulfonyl chloride and the ester functionality.
| Identifier | Value |
| IUPAC Name | methyl 4-(chlorosulfonyl)-3-methylbenzoate |
| SMILES | CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl[1] |
| InChI | InChI=1S/C9H9ClO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3[1] |
| InChIKey | GESFZPOWQXMAKN-UHFFFAOYSA-N[1] |
Below is a diagram illustrating the molecular structure.
Caption: Molecular structure of Methyl 4-(chlorosulfonyl)-3-methylbenzoate.
Physicochemical and Spectroscopic Properties
While experimental data for this specific compound is not widely published, we can predict its properties based on its structure and data from analogous compounds.
Table of Predicted Physicochemical Properties:
| Property | Predicted Value | Source/Analogy |
| Molecular Weight | 248.69 g/mol | Calculated |
| Monoisotopic Mass | 247.99101 Da[1] | PubChemLite[1] |
| XlogP | 2.2[1] | PubChemLite (Predicted)[1] |
| Appearance | White to off-white solid | Analogy with related compounds |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate), reacts with protic solvents (water, alcohols) | General reactivity of sulfonyl chlorides |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho to the sulfonyl chloride group.
-
δ ~7.4-7.6 ppm (m, 1H): Aromatic proton ortho to the methyl group.
-
δ ~3.9 ppm (s, 3H): Methyl ester protons.
-
δ ~2.5 ppm (s, 3H): Ring methyl protons. (Note: These are estimated chemical shifts based on substituent effects on similar aromatic systems.)[2]
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~165 ppm: Ester carbonyl carbon.
-
δ ~140-145 ppm: Aromatic carbons attached to the sulfonyl and methyl groups.
-
δ ~125-135 ppm: Other aromatic carbons.
-
δ ~52 ppm: Methyl ester carbon.
-
δ ~20 ppm: Ring methyl carbon. (Note: Predicted values based on known substituent effects.)[2]
-
-
Infrared (IR) Spectroscopy:
-
~1720 cm⁻¹ (strong): C=O stretch of the ester.
-
~1375 cm⁻¹ (strong, asymmetric) and ~1185 cm⁻¹ (strong, symmetric): S=O stretches characteristic of sulfonyl chlorides.[3]
-
~3000-2850 cm⁻¹ (medium): C-H stretches of methyl groups. (Note: Characteristic stretching frequencies for the functional groups present.)[3][4]
-
-
Mass Spectrometry (EI):
-
A molecular ion peak (M⁺) at m/z 248 and 250 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
-
Common fragmentation patterns would involve the loss of -OCH₃ (M-31), -COOCH₃ (M-59), and -SO₂Cl (M-99).
-
Synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate
A plausible and efficient synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate would likely start from readily available 2-methylbenzoic acid or its corresponding methyl ester. The key transformation is the introduction of the chlorosulfonyl group at the para position relative to the ester, which is the sterically less hindered position and is electronically activated by the ortho-methyl and meta-ester directing groups.
Caption: Plausible synthetic pathway for Methyl 4-(chlorosulfonyl)-3-methylbenzoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for the esterification of benzoic acids and the chlorosulfonation of substituted benzenes.[5][6]
Part A: Esterification of 2-Methylbenzoic Acid
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzoic acid (13.6 g, 0.1 mol).
-
Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with cooling in an ice bath.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methylbenzoate. The product can be purified by vacuum distillation if necessary.
Part B: Chlorosulfonation of Methyl 2-methylbenzoate
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). Cool the flask in an ice-water bath.
-
Reagent Addition: Place chlorosulfonic acid (40 mL, ~0.6 mol) in the flask. Slowly add Methyl 2-methylbenzoate (15.0 g, 0.1 mol) dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure Methyl 4-(chlorosulfonyl)-3-methylbenzoate.
Reactivity and Applications in Drug Development
The primary utility of Methyl 4-(chlorosulfonyl)-3-methylbenzoate lies in its bifunctional nature, making it an excellent scaffold for building more complex molecules.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride group is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[3] This reactivity is the cornerstone of its application in medicinal chemistry.
Caption: Key reaction of Methyl 4-(chlorosulfonyl)-3-methylbenzoate to form sulfonamides.
Formation of Sulfonamides: The most significant reaction of aryl sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[7] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs, including antibiotics, diuretics, and anticancer agents.[8]
Potential Applications in Drug Discovery
-
Scaffold for Library Synthesis: The dual reactivity of the sulfonyl chloride and ester groups allows for the divergent synthesis of compound libraries. The sulfonyl chloride can be reacted with a panel of amines, and the resulting sulfonamides can then undergo further modification at the ester position (e.g., hydrolysis followed by amide coupling).
-
Bioisostere for Carboxylic Acids: The sulfonamide moiety is often used as a bioisostere for a carboxylic acid, offering similar hydrogen bonding capabilities but with different physicochemical properties and metabolic stability.
-
Targeting Metalloenzymes: The sulfonamide group is a well-known zinc-binding group and is a key feature in inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.
Detailed Protocol: Synthesis of a Sulfonamide Derivative
This protocol is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines.[7]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 eq.) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. If using dichloromethane, separate the organic layer, wash with 1M HCl, water, and brine. If using THF, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water, followed by the same washing procedure.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.
Safety and Handling
Hazard Identification: Based on the safety data for analogous sulfonyl chlorides, Methyl 4-(chlorosulfonyl)-3-methylbenzoate is expected to be a corrosive and moisture-sensitive compound.
-
Causes severe skin burns and eye damage. [9]
-
Reacts with water, potentially releasing HCl gas.
-
Harmful if swallowed or inhaled.
Handling Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from moisture and incompatible materials (e.g., strong bases, alcohols).
-
Store in a tightly sealed container in a cool, dry place.
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FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. (n.d.). [Link]
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THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing. (n.d.). [Link]
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Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry. (n.d.). [Link]
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Supporting Information - Royal Society of Chemistry. (n.d.). [Link]
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Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem. (n.d.). [Link]
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Sulfonylation reaction between tertiary amines and aryl sulfonyl... - ResearchGate. (n.d.). [Link]
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Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap. (n.d.). [Link]
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Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). [Link]
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Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride - Shaalaa.com. (n.d.). [Link]
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Methyl 4-(chlorosulfonyl)-3-methylbenzoate (C9H9ClO4S) - PubChemLite. (n.d.). [Link]
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United States Patent - Googleapis.com. (2008, June 27). [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed. (2021, August 23). [Link]
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Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem. (n.d.). [Link]
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Preparation of Methyl Benzoate. (n.d.). [Link]
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]
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Synthesis of methyl benzoate with substituents a,b - ResearchGate. (n.d.). [Link]
-
3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem. (n.d.). [Link]
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Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). [Link]
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Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]
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